Structural Uniqueness Index: Azetidin-3-yloxy Spacer and 4-Fluoro Substitution Differentiate This Chemotype from Closest Commercial Analogs
Tanimoto similarity searching across publicly available benzothiazole-azetidine-sulfonyl compounds identifies three closest commercial analogs: (i) 2-((1-((3,5-difluorophenyl)sulfonyl)azetidin-3-yl)oxy)-4-fluorobenzo[d]thiazole (CAS 1396870-53-3), which replaces the methyl benzoate-4-sulfonyl group with a 3,5-difluorophenylsulfonyl group; (ii) 1-(4-fluorobenzo[d]thiazol-2-yl)-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide (CAS 1286719-73-0), which replaces the ester and ether linkages with a carboxamide linkage; and (iii) 1-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (CAS 1396874-11-5), which replaces the benzoate ester with an ethanone moiety. None of these analogs contain the methyl benzoate-4-sulfonyl terminus that confers the unique hydrogen-bond acceptor/donor profile of the target compound. This structural divergence is significant because, in related 2-substituted-6-fluorobenzo[d]thiazole series, modification of the terminal ester/sulfonyl group has been shown to alter cholinesterase IC₅₀ values by factors exceeding 10-fold .
| Evidence Dimension | Molecular scaffold uniqueness (Tanimoto similarity to closest commercial analog) |
|---|---|
| Target Compound Data | MF: C₁₈H₁₅FN₂O₅S₂; MW: 422.45; Contains methyl benzoate-4-sulfonyl terminus with azetidin-3-yloxy linker |
| Comparator Or Baseline | CAS 1396870-53-3: MF C₁₆H₁₁F₃N₂O₃S₂; MW 400.39. CAS 1286719-73-0: MF C₁₈H₁₆FN₃O₃S₂; MW 405.46. CAS 1396874-11-5: MF C₂₀H₁₉FN₂O₄S₂; MW 420.47 |
| Quantified Difference | The methyl benzoate-4-sulfonyl terminus is absent in all three closest commercial analogs, representing a distinct pharmacophoric feature not captured by any commercially available comparator |
| Conditions | Structural comparison based on SMILES, InChI Key, and molecular formula data from vendor catalogs and chemical databases |
Why This Matters
For procurement decisions in structure-activity relationship (SAR) studies, the absence of the methyl benzoate-4-sulfonyl group in any closest analog means that the target compound fills a unique chemotype niche; using a generic benzothiazole-sulfonyl analog would omit the ester terminus that may be critical for target engagement or prodrug design.
